Product packaging for Sarafotoxin S 6b (reduced)(Cat. No.:)

Sarafotoxin S 6b (reduced)

Cat. No.: B8064180
M. Wt: 2563.9 g/mol
InChI Key: ZHRYDGYRZIWZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Sarafotoxins as Endothelin-like Peptides

Sarafotoxins (SRTXs) are potent toxins originally isolated from the venom of burrowing asps of the genus Atractaspis. wikipedia.orgtocris.comresearchgate.net These peptides exhibit a remarkable structural and functional homology to endothelins (ETs), a group of peptides produced by various cells in mammals, most notably the endothelial cells of blood vessels. researchgate.netresearcher.life Both sarafotoxins and endothelins are comprised of 21 amino acid residues and feature a highly conserved structural motif: two intramolecular disulfide bridges that create a specific three-dimensional conformation. wikipedia.orgebiohippo.com This shared architecture is the basis for their similar biological activities.

The evolutionary relationship suggests that both peptide families diverged from a common ancestral gene. Current time information in Bangalore, IN. While endothelins function as paracrine and autocrine signaling molecules in mammals, regulating processes like vascular tone, cell proliferation, and hormone production, sarafotoxins have evolved into potent toxins used for predation. tocris.comresearchgate.netebiohippo.com They exert their effects by binding to and activating the same receptors as endothelins, namely the G-protein-coupled endothelin receptors, ETA and ETB. wikipedia.orgresearcher.life This interaction makes sarafotoxins valuable tools in pharmacological research for studying the endothelin system. cymitquimica.com

Overview of Sarafotoxin S6b within the Sarafotoxin Isotoxin Family

The venom of the Israeli burrowing asp, Atractaspis engaddensis, contains several closely related peptide isotoxins, collectively known as the Sarafotoxin S6 family. plos.org Among these, three principal members have been identified: Sarafotoxin S6a, S6b, and S6c. wikipedia.orgplos.org These isotoxins are homologous peptides, differing by only a few amino acid residues, which results in variations in their biological potency and receptor selectivity. plos.orgbiorxiv.org

Sarafotoxin S6b (SRTX-b) is one of the most potent vasoconstrictors in this family. usbio.net Its structure consists of a 21-amino-acid chain with the sequence: Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp. usbio.net The defining structural feature of the active toxin is the presence of two disulfide bonds, one connecting the cysteine residues at positions 1 and 15, and the other linking the cysteines at positions 3 and 11. usbio.net These bonds are crucial for maintaining the rigid, folded tertiary structure necessary for high-affinity binding to endothelin receptors. researcher.life

The subject of this article, Sarafotoxin S6b (reduced) , refers to the linear, unfolded peptide chain before the formation of these critical disulfide bonds. nih.gov In this reduced state, the cysteine residues exist with free sulfhydryl (-SH) groups. This form is typically a synthetic intermediate, generated during the chemical synthesis of the peptide. plos.org The subsequent step of oxidative folding allows the disulfide bridges to form, leading to the biologically active, three-dimensional structure of native Sarafotoxin S6b. nih.gov The biological activity of Sarafotoxin S6b is intrinsically linked to its folded conformation; therefore, the reduced, linear form is considered the inactive precursor to the potent toxin.

Chemical and Physical Properties of Sarafotoxin S6b

PropertyValue
Chemical Formula C₁₁₀H₁₅₉N₂₇O₃₄S₅
Molecular Weight 2563.9 g/mol
Amino Acid Sequence Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp
CAS Number 116303-65-2 (for the oxidized form)
Appearance Solid

Note: The properties listed are for the mature, oxidized form of Sarafotoxin S6b, as the reduced form is primarily a transient synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C110H159N27O34S5 B8064180 Sarafotoxin S 6b (reduced)

Properties

IUPAC Name

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H159N27O34S5/c1-9-55(6)88(108(168)130-77(110(170)171)40-59-45-116-64-22-14-13-21-62(59)64)136-107(167)87(54(4)5)135-102(162)76(44-86(148)149)128-93(153)67(29-31-82(114)141)121-99(159)73(41-60-46-115-52-117-60)126-106(166)81-49-174-173-48-63(113)90(150)131-78(47-138)103(163)134-79-50-175-176-51-80(105(165)123-70(37-53(2)3)96(156)124-72(39-58-25-27-61(140)28-26-58)97(157)125-71(98(158)133-81)38-57-19-11-10-12-20-57)132-94(154)68(30-32-83(142)143)120-91(151)65(23-15-17-34-111)118-101(161)75(43-85(146)147)129-109(169)89(56(7)139)137-95(155)69(33-36-172-8)122-100(160)74(42-84(144)145)127-92(152)66(119-104(79)164)24-16-18-35-112/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,116,138-140H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H2,114,141)(H,115,117)(H,118,161)(H,119,164)(H,120,151)(H,121,159)(H,122,160)(H,123,165)(H,124,156)(H,125,157)(H,126,166)(H,127,152)(H,128,153)(H,129,169)(H,130,168)(H,131,150)(H,132,154)(H,133,158)(H,134,163)(H,135,162)(H,136,167)(H,137,155)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRYDGYRZIWZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H159N27O34S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2563.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Biology and Conformation of Sarafotoxin S 6b

Primary Sequence Characteristics and Key Residues

Sarafotoxin S6b is a 21-amino acid polypeptide. nih.govwikipedia.org The sequence is characterized by the presence of four cysteine residues, which are fundamental to its tertiary structure. The C-terminal region, particularly the tryptophan at position 21 (Trp21), is considered critical for high-affinity binding to its receptors. wikipedia.org Variations in specific amino acid residues among different sarafotoxin isoforms and in comparison to endothelins account for differences in biological potency and receptor selectivity. For instance, the substitution of Lysine at position 9 with Glutamic acid (Glu9) has been shown to significantly diminish biological activity. nih.gov

Table 1: Amino Acid Sequence of Sarafotoxin S6b

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Cys C
2 Ser S
3 Cys C
4 Lys K
5 Asp D
6 Met M
7 Thr T
8 Asp D
9 Lys K
10 Glu E
11 Cys C
12 Leu L
13 Tyr Y
14 Phe F
15 Cys C
16 His H
17 Gln Q
18 Asp D
19 Val V
20 Ile I
21 Trp W

This table outlines the primary amino acid sequence of Sarafotoxin S6b.

Disulfide Bridge Topology and its Functional Significance

The intramolecular disulfide bridges are essential for the structure and function of Sarafotoxin S6b. nih.gov They create a compact, cyclic conformation that is necessary for receptor binding and subsequent biological effects.

Sarafotoxin S6b contains two crucial disulfide bonds formed between its four cysteine residues. nih.gov Chemical synthesis and analysis have confirmed that these bridges link the cysteine at position 1 to the cysteine at position 15 (Cys1-Cys15) and the cysteine at position 3 to the cysteine at position 11 (Cys3-Cys11). nih.govnih.gov This specific pairing creates a distinctive bicyclic, or "loop-within-a-loop," structure, which is a hallmark of the sarafotoxin/endothelin peptide family. nih.gov

The precise arrangement of the disulfide bridges is not merely structural but is a major determinant of the toxin's potent bioactivity. Synthetic analogues of Sarafotoxin S6b with an alternative disulfide bridge arrangement (Cys1-Cys11, Cys3-Cys15) have been shown to have dramatically reduced pharmacological potency. nih.gov Studies comparing the natural Cys1-15, Cys3-11 conformation (termed type A) with the alternative Cys1-11, Cys3-15 conformation (termed type B) revealed that the natural "type A" arrangement is about 100 times more potent in producing coronary vasospasm. nih.gov This demonstrates that the native disulfide bridge topology is indispensable for the high-affinity interaction with its target receptors and for its vasoconstrictor effects. nih.govnih.gov

Three-Dimensional Conformational Analysis

The three-dimensional shape of Sarafotoxin S6b in a physiological environment has been elucidated primarily through advanced spectroscopic techniques, revealing a structure highly homologous to that of endothelins.

The solution structure of Sarafotoxin S6b has been determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov By analyzing proton-proton distance measurements and dihedral angle constraints derived from 2D NMR experiments, researchers have been able to calculate the peptide's conformation. nih.govnih.gov These studies indicate that a major structural feature is a right-handed alpha-helix extending from approximately residue K9 to Q17. nih.gov In contrast, the C-terminal region of the peptide appears to be more flexible and does not adopt a single, preferred conformation in aqueous solution. nih.gov

Table 2: Comparison of Structural Features

Feature Sarafotoxin S6b Endothelin-1 (B181129)
Number of Amino Acids 21 21
Disulfide Bridge 1 Cys1 - Cys15 Cys1 - Cys15
Disulfide Bridge 2 Cys3 - Cys11 Cys3 - Cys11
Key Secondary Structure Alpha-helix (approx. K9-Q17) Alpha-helix
Receptor Interaction Binds to endothelin receptors Binds to endothelin receptors

This table highlights the key structural similarities between Sarafotoxin S6b and Endothelin-1.

Structure-Activity Relationships (SAR) of Sarafotoxin S 6b and its Analogues

The biological potency of Sarafotoxin S6b (SRTX-b) is intricately linked to its specific molecular structure. Investigations into the structure-activity relationships (SAR) of SRTX-b and its synthetic analogues have revealed that its interaction with endothelin receptors and subsequent physiological effects are highly dependent on the integrity of its terminal regions, the identity of specific amino acid residues, and the correct three-dimensional folding stabilized by its disulfide bridges.

Role of N-terminal and C-terminal Regions in Activity

The terminal regions of Sarafotoxin S6b play distinct and critical roles in its bioactivity. While the N-terminal region is a primary site of variation among different sarafotoxins and endothelins, the C-terminal region is highly conserved and essential for receptor binding. wikipedia.org

Research on long-sarafotoxins (l-SRTXs), which feature C-terminal extensions beyond the invariant Trp21, has further illuminated the importance of this region. When the C-terminal extension from an l-SRTX was grafted onto SRTX-b, the resulting chimera showed a drastic decrease in affinity for endothelin receptors, highlighting that the specific length and composition of the C-terminus are finely tuned for optimal receptor interaction. researchgate.net Conversely, while the C-terminus is critical, modifications at the N-terminus, such as acetylation, appear to have no significant effect on receptor binding. nih.gov

Influence of Amino Acid Substitutions on Functional Properties

The substitution of specific amino acids within the Sarafotoxin S6b sequence can dramatically alter its functional properties, including receptor binding affinity, vasoconstrictor activity, and lethality. nih.gov

One of the most significant residues is the Lysine at position 9 (Lys9). When this positively charged amino acid is substituted with the negatively charged Glutamic acid (Glu9), the biological activities of the toxin are greatly diminished. nih.gov This suggests that the charge and nature of the residue at this position are critical for its function. In contrast, substituting the Lysine at position 4 with Asparagine (Asn4) does not significantly affect these activities. nih.gov Other substitutions, such as Serine to Threonine at position 2 (Ser2 to Thr2) or Tyrosine to Asparagine at position 13 (Tyr13 to Asn13), result in a slight decrease in activity. nih.gov Research has also indicated the importance of Serine residues at positions 4 and 5 for the toxin's activity. nih.gov

The following table summarizes the observed effects of various amino acid substitutions on the activity of Sarafotoxin S6b.

Original ResiduePositionSubstituted ResidueEffect on ActivityReference
Lys9GluGreatly diminishes activity nih.gov
Lys4AsnDoes not affect activity nih.gov
Ser2ThrSlightly diminishes activity nih.gov
Tyr13AsnSlightly diminishes activity nih.gov

Significance of Overall Molecular Configuration for Bioactivity

The critical nature of this specific molecular architecture was demonstrated in a study comparing the cardiovascular effects of two synthetic SRTX-b analogues with different disulfide bridge arrangements. nih.gov The analogue with the natural disulfide configuration (Type A: Cys1-Cys15, Cys3-Cys11) produced potent vasoconstriction and coronary vasospasm. nih.gov In stark contrast, an analogue with an alternative disulfide linkage (Type B: Cys1-Cys11, Cys3-Cys15) was approximately 100 times less potent in producing coronary vasospasm and had significantly weaker inotropic effects. nih.gov This pronounced difference in potency underscores that the specific, native molecular configuration is essential for the toxin's ability to effectively bind to its receptors and elicit its characteristic physiological responses. nih.gov

Biosynthesis and Production Methodologies of Sarafotoxin S 6b

Endogenous Derivation from Atractaspis engaddensis Venom

The natural production of Sarafotoxin S 6b occurs within the venom glands of Atractaspis engaddensis. Like many venom peptides, it is not synthesized directly in its final, active form but is instead processed from a larger precursor protein. This biological pathway ensures the efficient production of the toxin.

Precursor Polypeptide Processing and Cleavage

Sarafotoxins are synthesized as part of a large precursor polypeptide. libretexts.orglibretexts.org This precursor protein has a distinctive 'rosary-type' structure, containing multiple, tandemly arranged sarafotoxin sequences. Each toxin sequence is flanked by spacer regions, and the entire polypeptide is translated from a single messenger RNA (mRNA) molecule.

The release of the mature Sarafotoxin S 6b from this precursor is achieved through a process of proteolytic cleavage. libretexts.orglibretexts.org This involves the action of specific enzymes that recognize and cut at particular sites within the precursor chain, liberating the individual toxin molecules. While it is understood that this enzymatic processing is a crucial step in the biosynthesis of the toxin, the precise identity of all the proteases involved in the cleavage of the sarafotoxin precursor in Atractaspis engaddensis venom glands has not been fully elucidated. The general mechanism is analogous to the processing of other proproteins, where inactive precursors are converted to their biologically active forms through enzymatic modification. libretexts.orglibretexts.org

Chemical Synthesis Approaches for Sarafotoxin S 6b and its Analogues

The potent biological activity of Sarafotoxin S 6b has driven the development of methods for its chemical synthesis. These approaches not only allow for the production of the toxin for research purposes but also enable the creation of analogues with modified structures and functions.

Solid Phase Peptide Synthesis Techniques

The primary method for the chemical synthesis of Sarafotoxin S 6b is Solid Phase Peptide Synthesis (SPPS). nih.govpeptide.com This technique, originally developed by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble solid support, or resin. peptide.com

The synthesis of Sarafotoxin S 6b typically employs the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. researchgate.netaltabioscience.com This approach involves the use of the base-labile Fmoc group to protect the α-amino group of the incoming amino acid and acid-labile tert-butyl-based groups to protect the reactive side chains of certain amino acids. The general cycle of SPPS involves:

Anchoring: The C-terminal amino acid of Sarafotoxin S 6b is covalently attached to the solid support.

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a weak base like piperidine. altabioscience.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the newly exposed N-terminus of the growing peptide chain.

Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain ready for the next cycle.

This cycle is repeated until all 21 amino acids of the Sarafotoxin S 6b sequence have been added. Upon completion of the linear chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). altabioscience.com

Key Stages in Solid Phase Peptide Synthesis of Sarafotoxin S 6b
StageDescriptionKey Reagents
Resin PreparationThe solid support is prepared for the attachment of the first amino acid.Insoluble resin (e.g., polystyrene-based)
First Amino Acid AttachmentThe C-terminal amino acid is covalently linked to the resin.Fmoc-protected amino acid, coupling agents
Chain Elongation (Cyclical)Repetitive cycles of deprotection, coupling, and washing to add subsequent amino acids.Fmoc-protected amino acids, piperidine (for deprotection), coupling reagents (e.g., HBTU, HATU)
Final CleavageThe completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA)

Oxidative Folding and Disulfide Bond Formation Optimization

After the linear Sarafotoxin S 6b peptide is synthesized and cleaved from the resin, it must be folded into its correct three-dimensional structure to become biologically active. A critical step in this process is the formation of two specific disulfide bonds: one between the cysteine residues at positions 1 and 15 (Cys1-Cys15) and another between the cysteines at positions 3 and 11 (Cys3-Cys11). peptide.co.jp

This is achieved through a process called oxidative folding, where the thiol groups (-SH) of the cysteine residues are oxidized to form disulfide bridges (-S-S-). wikipedia.org The optimization of this step is crucial to maximize the yield of the correctly folded and, therefore, active toxin.

The conditions for oxidative folding must be carefully controlled and often require optimization on a case-by-case basis. researchgate.net Key parameters that are adjusted include:

pH: The pH of the folding buffer influences the rate of disulfide bond formation.

Temperature: Temperature can affect the folding kinetics and the stability of the folded peptide.

Peptide Concentration: A lower peptide concentration is often used to minimize the formation of intermolecular disulfide bonds and aggregation.

Redox Environment: The use of a redox system, such as a mixture of reduced and oxidized glutathione, can help to control the oxidative folding process and facilitate the correct pairing of cysteine residues.

The goal of optimization is to find the conditions that favor the formation of the native disulfide bond arrangement over other possible, non-native pairings. The correctly folded Sarafotoxin S 6b can then be purified from the folding mixture using techniques such as high-performance liquid chromatography (HPLC). The proper formation of these disulfide bonds is essential for the peptide's ability to adopt the correct conformation required for its potent vasoconstrictive activity. nih.gov

Factors in Optimizing Oxidative Folding of Sarafotoxin S 6b
ParameterInfluence on Disulfide Bond Formation
pHAffects the ionization state of thiol groups, influencing the rate of oxidation.
TemperatureImpacts the kinetics of folding and the stability of the final structure.
Peptide ConcentrationLower concentrations are generally preferred to reduce aggregation and intermolecular disulfide bond formation.
Redox BuffersSystems like glutathione (reduced/oxidized) can facilitate correct disulfide pairing and reshuffling of incorrect bonds.
AdditivesChaotropic agents or organic co-solvents may be used to improve solubility and folding efficiency.

Endothelin Receptor Interactions and Intracellular Signaling Modulations by Sarafotoxin S 6b

Agonistic Profile at Endothelin Receptor Subtypes (ET-A, ET-B, ET-C)

Sarafotoxin S 6b functions as an agonist at endothelin receptors, stimulating both the endothelin A (ET-A) and endothelin B (ET-B) receptor subtypes. nih.gov The binding of Sarafotoxin S 6b to these receptors is specific and of high affinity. nih.govnih.gov Autoradiographic studies have demonstrated that the binding pattern of radiolabeled Sarafotoxin S 6b in various rat tissues is identical to that of endothelin-1 (B181129) (ET-1), providing strong evidence that Sarafotoxin S 6b exerts its effects via the endothelin binding sites. nih.gov The non-additive effects and rapid cross-desensitization observed when cells are exposed to both Sarafotoxin S 6b and endothelin further indicate that these peptides share a common population of receptors. nih.govbohrium.com

The affinity of Sarafotoxin S 6b for endothelin receptors has been quantified in various tissue preparations. In rat atrial membranes, iodinated Sarafotoxin S 6b binds with a dissociation constant (K_d) of 3–5 nM. wikipedia.org Studies on rat brain tissues have revealed varying affinities, with a K_d of 3.5 nM in the cerebellum and a higher affinity in the cerebral cortex, with a K_d of 0.3 nM. wikipedia.org

The inhibitory concentration (IC_50), which measures the concentration of a ligand required to displace 50% of a radiolabeled ligand, has also been determined. For Sarafotoxin S 6b, the IC_50 for inhibiting the binding of iodinated Sarafotoxin S 6b in rat atrium is approximately 25 nM. wikipedia.org

ParameterValueTissue/PreparationReference
K_d (Dissociation Constant)3–5 nMRat Atrial Membranes wikipedia.org
K_d (Dissociation Constant)3.5 nMRat Cerebellum wikipedia.org
K_d (Dissociation Constant)0.3 nMRat Cerebral Cortex wikipedia.org
IC_50 (Inhibitory Concentration)25 nMRat Atrium wikipedia.org

The selectivity of Sarafotoxin S 6b for ET-A versus ET-B receptors has been a subject of detailed investigation. While the crystal structure of the human ET-B receptor in complex with Sarafotoxin S 6b suggests it is a non-selective agonist, other functional studies indicate a degree of preference. nih.gov Some evidence suggests that ET-A receptors exhibit a greater affinity for Sarafotoxin S 6b compared to ET-B receptors. wikipedia.org In contrast, the ET-B receptor subtype appears to be less selective, binding various endothelins and sarafotoxins with similar high affinity. wikipedia.org

In competitive binding assays, Sarafotoxin S 6b was found to be 5 to 100 times weaker than endothelin-1 in displacing radiolabeled ET-1 from its binding sites in various rat tissues, though it could completely abolish ET-1 binding at a concentration of 1 µM. nih.gov This indicates that while it targets the same receptors, its potency can be lower than that of the endogenous ligand. The selectivity profile of Sarafotoxin S 6b can be contrasted with other members of its family, such as Sarafotoxin S6c, which is a highly selective ET-B agonist, exhibiting a much higher affinity for ET-B (K_i ≈ 20 pM) than for ET-A receptors (K_i ≈ 4500 nM). nih.gov

G-Protein Coupled Receptor Activation Mechanisms

Endothelin receptors are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org GPCRs are characterized by seven transmembrane domains and function by transducing extracellular signals into intracellular responses through their interaction with heterotrimeric G-proteins. nih.gov Upon agonist binding, such as Sarafotoxin S 6b, the receptor undergoes a conformational change. youtube.com This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein, leading to the dissociation of the G-protein into its α and βγ subunits. nih.govyoutube.com These dissociated subunits then activate downstream effector proteins, initiating specific signaling cascades. nih.gov For endothelin receptors, this activation is coupled to the stimulation of phospholipase C, which is a key enzyme in the phosphoinositide signaling pathway. bohrium.com

Downstream Intracellular Signaling Cascades

The activation of endothelin receptors by Sarafotoxin S 6b triggers critical downstream signaling pathways, primarily involving the mobilization of intracellular calcium and the hydrolysis of phosphoinositides. wikipedia.org

A primary consequence of endothelin receptor activation by Sarafotoxin S 6b is a significant increase in the cytosolic concentration of free calcium ions ([Ca²⁺]_i). wikipedia.orgnih.gov In rat aortic strips, Sarafotoxin S 6b induces a biphasic calcium response. nih.govnih.gov This consists of an initial, rapid increase in [Ca²⁺]_i, which is attributed to the release of calcium from intracellular stores, followed by a secondary, sustained elevation resulting from the influx of extracellular calcium. nih.govnih.gov Even in the absence of extracellular calcium, Sarafotoxin S 6b can still induce a transient increase in intracellular calcium, demonstrating its ability to mobilize internal calcium stores. nih.govnih.gov The caffeine-sensitive intracellular Ca²⁺ store partially overlaps with the store mobilized by Sarafotoxin S 6b. nih.govnih.gov

The binding of Sarafotoxin S 6b to its receptor activates the phosphoinositide signal transduction pathway. nih.govwikipedia.orgnih.gov This process is initiated by the G-protein-mediated activation of phospholipase C. bohrium.com Activated phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, which corresponds to the initial rapid phase of calcium elevation. nih.govnih.gov Studies in cultured cerebellar granule cells have shown that Sarafotoxin S 6b dose-dependently increases phosphoinositide hydrolysis by 6- to 10-fold, a response that is dependent on the presence of extracellular calcium. nih.gov

Involvement of Protein Kinase C and Protein Tyrosine Kinases

Sarafotoxin S 6b (reduced), through its high-affinity binding to endothelin (ET) receptors, triggers a cascade of intracellular signaling events that centrally involve Protein Kinase C (PKC). The activation of these G-protein-coupled receptors initiates the hydrolysis of phosphoinositides. wikipedia.orgnih.gov This process, mediated by phospholipase C, generates two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG directly activates members of the Protein Kinase C family, a group of serine/threonine kinases crucial for regulating a wide array of cellular functions. mdpi.com

The activation of PKC by Sarafotoxin S 6b-induced endothelin receptor stimulation leads to the phosphorylation of numerous downstream target proteins, influencing processes such as cell growth, differentiation, and contraction. Sarafotoxins and endothelins are known to utilize this phosphoinositide signal transduction pathway to exert their potent biological effects. wikipedia.org

While direct studies detailing the specific interaction of Sarafotoxin S 6b with Protein Tyrosine Kinases (PTKs) are limited, the known cross-talk between G-protein-coupled receptors and receptor tyrosine kinases (RTKs) provides a strong basis for their involvement. drugtargetreview.comreactome.org Activation of endothelin receptors can lead to the transactivation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR). This transactivation initiates PTK-mediated signaling cascades, including the Ras/MAPK pathway, which plays a critical role in cell proliferation and survival. drugtargetreview.com Therefore, it is highly probable that the cellular response to Sarafotoxin S 6b is not limited to the PKC pathway but also involves complex signaling networks mediated by protein tyrosine kinases.

Modulation of Prostaglandin Synthesis and Release

The interaction of Sarafotoxin S 6b with endothelin receptors also leads to the modulation of arachidonic acid metabolism, affecting the synthesis and release of prostaglandins. Prostaglandins are lipid compounds with diverse hormone-like effects, including roles in inflammation and vasodilation. nih.gov

Table 1: Mediators of Vasodilator Response for Endothelin Receptor Agonists. This table compares the signaling molecules involved in the vasodilator responses induced by ET-1 and the related Sarafotoxin S6c in perfused rat lungs with elevated vascular tone. nih.gov

Impact on Nitric Oxide and Prostacyclin Release

A significant consequence of Sarafotoxin S 6b binding, particularly to the endothelin B (ETB) receptor subtype, is the stimulation of nitric oxide (NO) and prostacyclin (PGI₂) release from endothelial cells. wikipedia.org Both NO and prostacyclin are potent vasodilators and play crucial roles in maintaining cardiovascular homeostasis. nih.govmdpi.com

The activation of ETB receptors on the endothelium is directly linked to the production of these vasodilatory substances. wikipedia.org Studies using the selective ETB receptor agonist Sarafotoxin S6c have demonstrated that its vasodilator effects are mediated via NO production. nih.gov Further research has shown that administration of S6c can lead to an increase in the urinary excretion of NO metabolites, providing direct evidence of enhanced NO synthesis. nih.gov This evoked release of NO can attenuate the potent vasoconstrictor effects that are characteristic of Sarafotoxins acting on ETA receptors in smooth muscle. nih.gov

Prostacyclin, a product of arachidonic acid metabolism in the endothelium, is also released upon ETB receptor stimulation. wikipedia.orgnih.gov Its release contributes to vasodilation and inhibition of platelet aggregation, counteracting the pro-thrombotic and vasoconstrictive signals from other pathways. wikipedia.orgnih.gov The dual release of NO and prostacyclin represents a critical feedback mechanism initiated by Sarafotoxin S 6b to modulate its own powerful vasoconstrictive actions.

Table 2: Sarafotoxin S 6b Impact on Endothelial Vasoactive Mediators. This table summarizes the primary effects of Sarafotoxin S 6b on the release of nitric oxide and prostacyclin following the activation of endothelial ETB receptors. wikipedia.org

Comparative Biological Activities in Experimental Systems Non Clinical

Differential Effects of Sarafotoxin S 6b Compared to Endothelin Isoforms (ET-1, ET-2, ET-3)

Sarafotoxin S 6b and endothelins activate the same G-protein-coupled receptors, ET-A and ET-B, which mediate their biological effects. wikipedia.org However, subtle differences in their amino acid sequences lead to variations in receptor affinity and subsequent physiological responses. mdpi.com The ET-A receptor generally shows a greater affinity for ET-1, ET-2, and Sarafotoxin S 6b, as compared to ET-3. wikipedia.org

Sarafotoxin S 6b is a powerful vasoconstrictor, an effect it shares with the endothelin isoforms. cuni.cznih.gov However, studies on isolated vascular preparations reveal distinct differences in potency and dynamics.

In the rat thoracic aorta, the relative contractile activity of Sarafotoxin S 6b and ET-1 is dose-dependent. At lower concentrations, the potency is ranked as ET-1 > Sarafotoxin S 6b, but this order inverts at higher concentrations, with Sarafotoxin S 6b producing a greater effect. wikipedia.orgnih.gov In contrast, studies on isolated middle cerebral arteries of goats found ET-1 to be approximately ten times more potent than Sarafotoxin S 6b. nih.govnih.gov In the isolated perfused mesenteric vascular bed of the rat, both ET-1 and Sarafotoxin S 6b induce vasoconstriction without an initial vasodilation phase; however, ET-1 produces a more potent and longer-lasting response than Sarafotoxin S 6b. nih.gov

When compared with ET-2 in the systemic vascular bed of cats, Sarafotoxin S 6b demonstrates more pronounced vasodilator activity at lower doses, whereas ET-2 tends to produce biphasic changes in systemic vascular resistance. nih.gov The cardiovascular effects of Sarafotoxin S 6b in this model were found to be more similar to those of ET-3. nih.gov The vasoconstrictor effects in many vascular beds, such as the goat cerebral artery, are modulated by the endothelium, which can release vasodilatory substances that counteract the contractile action of both peptides. nih.govnih.gov

Comparative Vasoconstrictor Potency in Isolated Vascular Preparations
Vascular PreparationSpeciesRelative Potency RankingReference
Thoracic Aorta (lower conc.)RatET-1 > Sarafotoxin S 6b > Sarafotoxin S 6a > Sarafotoxin S 6c nih.gov
Thoracic Aorta (higher conc.)RatSarafotoxin S 6b > ET-1 > Sarafotoxin S 6a > Sarafotoxin S 6c wikipedia.orgnih.gov
Middle Cerebral ArteryGoatET-1 > Sarafotoxin S 6b (approx. 10-fold) nih.govnih.gov
Renal ArteryRatET-1 ≈ Sarafotoxin S 6b > ET-3 (approx. 30-fold) nih.gov

Sarafotoxin S 6b exerts significant effects on cardiac tissue. In isolated perfused rat hearts, both Sarafotoxin S 6b and ET-1 demonstrate potent positive inotropic (increased force of contraction) and negative chronotropic (decreased heart rate) effects. nih.gov These peptides are known to be cardiotoxic, capable of inducing coronary vasospasm, atrioventricular (A-V) block, arrhythmias, and ventricular fibrillation in isolated heart preparations. nih.gov

Research indicates that ET-1 has a greater propensity to induce these cardiotoxic events compared to Sarafotoxin S 6b. nih.gov Studies in mice and rats have shown that sarafotoxins produce a trio of distinct cardiac effects: a rapid and pronounced vasoconstriction of the coronary vessels, a severe A-V block, and a slower but very strong positive inotropic effect. wikipedia.org The mechanism involves high-affinity binding to receptors in the atria, which stimulates the hydrolysis of phosphoinositides. nih.govwikipedia.org

In the pulmonary vasculature, Sarafotoxin S 6b and the endothelin isoforms act as significant bronchoconstrictors. nih.gov Studies in anesthetized cats have established a potency ranking for this effect, with ET-2 and Sarafotoxin S 6b being more potent bronchoconstrictors than ET-1 and ET-3. nih.gov These responses are mediated, at least in part, by the release of arachidonic acid and the subsequent formation of thromboxane (B8750289) A2. nih.gov

In addition to direct bronchoconstriction, Sarafotoxin S 6b can induce peribronchial edema. This is thought to be a secondary effect resulting from the impairment of left ventricular relaxation, which leads to an elevation in microvascular hydrostatic pressure. wikipedia.org In cats, both Sarafotoxin S 6b and ET-2 were observed to increase pulmonary arterial pressure. nih.gov

The renal vasculature is highly sensitive to Sarafotoxin S 6b and endothelins. In studies using isolated, endothelium-denuded renal arteries from Wistar rats, ET-1, Sarafotoxin S 6b, and ET-3 all produced concentration-dependent contractions. nih.gov ET-1 and Sarafotoxin S 6b were found to be equipotent and approximately 30 times more potent than ET-3 in this preparation. nih.gov The lack of response to the ET-B selective agonist, Sarafotoxin S6c, indicates that these contractions are mediated primarily via ET-A receptors. nih.gov

Autoradiographic studies on human kidney tissue have shown that the binding sites for Sarafotoxin S 6b and all three endothelin isoforms (ET-1, ET-2, ET-3) have a very similar distribution. nih.gov The highest density of these binding sites is found in the glomeruli, the internal medulla, and the renal blood vessels, suggesting the presence of a homogeneous population of endothelin/sarafotoxin receptors in these areas. nih.gov

Comparative Analysis with Other Sarafotoxin Isoforms (S6a, S6c, S6m)

The sarafotoxin family includes several isoforms, such as S6a and S6c, which differ from S6b by a few amino acid substitutions. These minor structural changes can lead to significant differences in biological activity.

Sarafotoxins are 21-amino acid peptides characterized by two intramolecular disulfide bonds, which create a looped structure, and a hydrophobic C-terminal tail. wikipedia.orgnih.gov These features are crucial for their biological function. nih.gov

Sarafotoxin S 6b vs. S6a : Sarafotoxin S6a differs from S6b by the substitution of Tyrosine (Tyr) at position 13 with Asparagine (Asn). nih.gov This single amino acid change results in a slight reduction in vasoconstrictor activity and receptor binding affinity compared to S6b. nih.govnih.gov

Sarafotoxin S 6b vs. S6c : Sarafotoxin S6c has multiple substitutions compared to S6b, including Threonine (Thr) for Serine (Ser) at position 2, Asparagine (Asn) for Lysine (Lys) at position 4, and Glutamic acid (Glu) for Lysine (Lys) at position 9. nih.govnih.gov The substitution of the positively charged Lys9 with the negatively charged Glu9 is particularly consequential, as it dramatically diminishes the peptide's vasoconstrictor activity, receptor binding affinity, and lethality. nih.govnih.gov Consequently, S6c is a very weak agonist at ET-A receptors and is often utilized in research as a selective ET-B receptor agonist. nih.govnih.gov Binding studies show that the concentration of S6c required to displace 50% of bound endothelin (IC50) is over 4000 times higher than that of S6b (854 nM vs. 0.21 nM). nih.gov

The integrity of the C-terminal Tryptophan (Trp21) and the intramolecular loop structure are considered essential for the vasoconstrictor activity of all sarafotoxins. nih.gov

Structural Differences and Activity of Sarafotoxin Isoforms Compared to Sarafotoxin S 6b
IsoformKey Amino Acid Substitutions (vs. S6b)Influence on Biological ActivityReference
Sarafotoxin S 6aTyr13 → AsnSlightly diminishes vasoconstrictor and receptor binding activity. nih.govnih.gov
Sarafotoxin S 6cSer2 → Thr, Lys4 → Asn, Lys9 → GluGreatly diminishes vasoconstrictor activity and receptor binding affinity, especially due to the Lys9 → Glu substitution. Becomes ET-B selective. nih.govnih.govnih.gov

Receptor Affinity and Selectivity Differences

Sarafotoxin S6b (reduced) exerts its effects primarily through interaction with endothelin (ET) receptors, specifically the ETA and ETB subtypes. In homogenates of the human saphenous vein, Sarafotoxin S6b demonstrates high-affinity binding to a single population of sites with a dissociation constant (KD) of 0.55 ± 0.08 nM, which is comparable to that of Endothelin-1 (B181129) (ET-1) (KD of 0.64 ± 0.11 nM). However, the density of receptors labeled by radiolabeled ET-1 is significantly greater than that labeled by radiolabeled Sarafotoxin S6b, suggesting potential differences in receptor interaction or the existence of receptor subtypes that Sarafotoxin S6b does not bind to.

Further distinctions in receptor interaction are highlighted by the effects of the ETA-selective antagonist, BQ123. This antagonist exhibits a 50-fold higher affinity against Sarafotoxin S6b-mediated vasoconstriction (pKB of 8.18) compared to ET-1-induced vasoconstriction (pKB of 6.47). This marked difference in antagonist potency suggests that while both peptides bind to the ETA receptor, their modes of interaction or the conformational changes they induce may differ. In various rat tissues, Sarafotoxin S6b is reported to be 5- to 100-fold weaker than ET-1 in displacing radiolabeled ET-1 from its binding sites.

Comparative Receptor Binding Affinity and Antagonist Potency

CompoundParameterTissue/SystemValue
Sarafotoxin S6b (reduced)Binding Affinity (KD)Human Saphenous Vein0.55 ± 0.08 nM
Endothelin-1Binding Affinity (KD)Human Saphenous Vein0.64 ± 0.11 nM
BQ123 (antagonist)Antagonist Affinity (pKB) vs. Sarafotoxin S6bVasoconstriction Assay8.18
BQ123 (antagonist)Antagonist Affinity (pKB) vs. Endothelin-1Vasoconstriction Assay6.47

Varying Biological Outcomes in Animal Models

The in vivo effects of Sarafotoxin S6b (reduced) exhibit considerable variability depending on the animal model and the dosage administered. In conscious rats, intravenous administration of Sarafotoxin S6b typically produces a sustained pressor response, characterized by an increase in total peripheral resistance. However, at higher doses, an initial transient depressor response can be observed.

In contrast, studies in conscious dogs have shown that Sarafotoxin S6b produces relatively smaller changes in total peripheral resistance and cardiac output compared to ET-1. This suggests species-specific differences in the hemodynamic response to this peptide. Furthermore, the effects on regional blood flow are also variable. In rats, Sarafotoxin S6b can induce vasoconstriction in the mesenteric and renal vascular beds, while causing vasodilation in the hindquarters. In dogs, it has been observed to increase iliac resistance, an effect not seen with ET-1.

Modulation of Cellular Proliferation and Growth Factor Synergism

Co-mitogenic Effects with Platelet-Derived Growth Factor in Vascular Smooth Muscle Cells

Sarafotoxin S6b (reduced) has been shown to act as a co-mitogen in vascular smooth muscle cells, potentiating the proliferative effects of platelet-derived growth factor (PDGF). nih.gov While not mitogenic on its own, Sarafotoxin S6b enhances DNA synthesis in these cells in the presence of low concentrations of PDGF. nih.gov This synergistic effect is less potent than that observed with ET-1 and Endothelin-2 (ET-2), which can cause a two-fold increase in the number of proliferating cells induced by PDGF. nih.gov

Co-mitogenic Effect of Endothelin Peptides with PDGF in Vascular Smooth Muscle Cells

CompoundPotentiation of PDGF-induced Proliferation
Endothelin-12-fold increase
Endothelin-22-fold increase
Sarafotoxin S6b (reduced)Less potent than ET-1 and ET-2

Effects on Osteoblast-like Cells

In the clonal murine osteoblast-like cell line, MC3T3-E1, Sarafotoxin S6b (reduced) has been demonstrated to induce biphasic calcium (Ca2+) signals. nih.gov This effect is mediated through the ETA receptor subtype and involves phospholipase C-dependent mechanisms. nih.gov The mobilization of intracellular calcium is a critical signaling event in osteoblasts that can influence a range of cellular processes, including proliferation and differentiation.

While specific data on the effects of Sarafotoxin S6b on osteoblast proliferation and the expression of differentiation markers are limited, the closely related peptide, ET-1, has been shown to have significant effects. ET-1 dose-dependently increases the proliferation of fetal rat calvarial cells and enhances bone nodule formation. nih.gov It also leads to a 3.1-fold increase in alkaline phosphatase activity and upregulates osteocalcin (B1147995) mRNA expression, both of which are key markers of osteoblast differentiation. nih.gov Given that Sarafotoxin S6b and ET-1 act on the same receptors, it is plausible that Sarafotoxin S6b may have similar, though not necessarily identical, effects on osteoblast function.

Hemodynamic Responses in Animal Models (Focus on mechanisms, not clinical outcomes)

Systemic and Regional Vascular Resistance Modulation

The hemodynamic effects of Sarafotoxin S6b (reduced) are characterized by its ability to modulate both systemic and regional vascular resistance. In conscious rats, continuous infusion of Sarafotoxin S6b leads to vasoconstriction in the renal, mesenteric, and hindquarters vascular beds, resulting in an increase in mean blood pressure. Bolus injections, however, can produce an initial vasodilation in these same regions.

In conscious dogs, Sarafotoxin S6b infusions cause an increase in total peripheral resistance, although to a lesser extent than ET-1. A notable difference in this model is the increase in iliac resistance observed with Sarafotoxin S6b, which is not seen with ET-1. This differential effect on regional vascular beds underscores the complexity of its in vivo actions and may be related to variations in the distribution and subtypes of endothelin receptors in different vascular territories.

Hemodynamic Effects of Sarafotoxin S6b (reduced) in Animal Models

Animal ModelParameterEffect
Rat (conscious)Systemic Vascular ResistanceIncrease (sustained infusion)
Renal Vascular ResistanceIncrease (sustained infusion)
Mesenteric Vascular ResistanceIncrease (sustained infusion)
Hindquarters Vascular ResistanceIncrease (sustained infusion), Decrease (initial bolus)
Dog (conscious)Total Peripheral ResistanceIncrease (less than ET-1)
Iliac Vascular ResistanceIncrease

Impact on Blood Flow Dynamics in Specific Organ Systems

Sarafotoxin S6b (reduced) exerts potent and complex effects on the vasculature, leading to significant alterations in blood flow within specific organ systems. Non-clinical studies in animal models have revealed a pattern of activity characterized by powerful vasoconstriction in various regional vascular beds, although initial transient vasodilator effects have also been observed.

Research conducted on conscious, chronically instrumented rats has provided detailed insights into the regional hemodynamic responses following the administration of Sarafotoxin S6b. In these experimental systems, the toxin's impact is not uniform across all vascular territories, indicating a degree of regional specificity in its action. The primary effects are noted in the renal, mesenteric, and hindquarters circulations.

Upon administration, Sarafotoxin S6b can induce a biphasic response on systemic blood pressure, with an initial, transient fall in mean blood pressure, which is more pronounced at higher doses compared to endothelin-2 (ET-2). nih.gov This initial hypotensive phase in Long-Evans rats is associated with vasodilation in the renal, mesenteric, and hindquarters vascular beds. nih.gov However, this initial vasodilator effect is not universally observed, as it was absent in the renal and mesenteric circulation of Brattleboro rats. nih.gov

Following the initial phase, a more dominant and sustained response occurs, characterized by dose-dependent increases in mean blood pressure. nih.gov This pressor effect is a direct consequence of potent vasoconstriction in key vascular beds. Studies consistently show that Sarafotoxin S6b causes marked vasoconstriction in the renal, mesenteric, and hindquarters circulations. nih.gov These effects are generally more pronounced than those induced by ET-2. nih.gov Similarly, in isolated perfused mesenteric vascular beds, Sarafotoxin S6b produces vasoconstriction without a preceding vasodilator phase. nih.gov

The table below summarizes the observed hemodynamic effects in different vascular beds based on experimental data in rats.

Organ System/Vascular BedInitial Response (Bolus Dose)Sustained ResponseExperimental Model
Renal Vasodilation (in Long-Evans rats) nih.govPotent Vasoconstriction nih.govConscious Rats nih.gov
Mesenteric Vasodilation (in Long-Evans rats) nih.govPotent Vasoconstriction nih.govnih.govConscious Rats, Isolated Perfused Mesenteric Bed nih.govnih.gov
Hindquarters Vasodilation nih.govPotent Vasoconstriction nih.govConscious Rats nih.gov
Coronary Not detailedVasospasm nih.govIsolated Perfused Heart nih.gov

The following table provides a comparative overview of the vasoconstrictor effects of Sarafotoxin S6b and Endothelin-1 in specific preparations.

ParameterSarafotoxin S6bEndothelin-1Experimental Model
Systemic Response Sustained increase in total peripheral resistance nih.govTransient fall in blood pressure followed by sustained increase in total peripheral resistance nih.govConscious Rats nih.gov
Mesenteric Vasculature Potent vasoconstriction nih.govGreater and longer-lasting vasoconstriction nih.govIsolated Perfused Mesenteric Bed nih.gov
Cardiac Effects Coronary vasospasm, arrhythmias, A-V block nih.govGreater and longer-lasting toxic effects (including vasospasm) nih.govIsolated Perfused Heart nih.gov

Advanced Methodologies and Investigative Applications in Sarafotoxin S 6b Research

Sarafotoxin S 6b as a Pharmacological Tool for Endothelin Receptor Characterization

Sarafotoxin S6b serves as a crucial pharmacological tool for the characterization of endothelin receptors, primarily the ETA and ETB subtypes. Its utility stems from its high affinity for these receptors, acting as a potent agonist. By studying the binding and functional effects of Sarafotoxin S6b, researchers can elucidate the distribution, density, and signaling pathways of endothelin receptors in various tissues and cell types.

The non-selective nature of Sarafotoxin S6b, binding with high affinity to both ETA and ETB receptors, allows for broad characterization of the endothelin system. In comparative studies with subtype-selective ligands, Sarafotoxin S6b helps to delineate the specific roles of each receptor subtype in mediating physiological responses. For instance, its potent vasoconstrictor effects have been used to probe the function of endothelin receptors in vascular smooth muscle.

Furthermore, the structural similarity between Sarafotoxin S6b and endothelins has been exploited to understand the molecular basis of ligand-receptor interactions. Structure-activity relationship studies, often employing synthetic analogues of Sarafotoxin S6b, have provided valuable insights into the key amino acid residues and structural motifs required for high-affinity binding and receptor activation. These studies have consistently highlighted the indispensable role of the disulfide bridges in maintaining the active conformation of the peptide; the opening of these bonds, as in the "reduced" form, results in a molecule with extremely diminished activity nih.gov.

Radioligand Binding Assays for Receptor Density and Affinity Determination

Radioligand binding assays are a cornerstone technique for quantifying receptor density (Bmax) and the affinity of a ligand for its receptor (Kd or Ki). In the context of Sarafotoxin S6b research, these assays typically employ a radiolabeled form of the toxin, most commonly [125I]-Sarafotoxin S6b, to directly measure its interaction with endothelin receptors in tissue homogenates, cell membranes, or cultured cells.

In saturation binding experiments, increasing concentrations of [125I]-Sarafotoxin S6b are incubated with the receptor preparation until equilibrium is reached. The amount of specifically bound radioligand is then measured, allowing for the determination of Bmax, which represents the total number of available binding sites, and the Kd, the dissociation constant, which is an inverse measure of binding affinity.

Competition binding assays are another valuable application. In this setup, a fixed concentration of radiolabeled Sarafotoxin S6b is co-incubated with varying concentrations of an unlabeled competing ligand (e.g., endothelin-1 (B181129) or a synthetic antagonist). The ability of the unlabeled ligand to displace the radiolabeled Sarafotoxin S6b is measured, and from this, the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50) of the competing ligand can be determined. Studies have shown that Sarafotoxin S6b can effectively displace specifically bound [125I]-endothelin, demonstrating their shared binding site nih.gov.

LigandReceptor/TissueAssay TypeAffinity ValueReference
Sarafotoxin S6bHuman Coronary ArteryFunctional ResponsepD2: 8.16 nih.gov
Endothelin-1Human Coronary ArteryFunctional ResponsepD2: 8.27 nih.gov
[Cys1-15, Cys3-11] STX S6bRat Vascular Smooth Muscle CellsCompetition Binding vs 125I-ETLower affinity than ET-1 nih.gov
[Cys1-11, Cys3-15] STX S6bRat Vascular Smooth Muscle CellsCompetition Binding vs 125I-ETIneffective in inhibiting binding nih.gov
Sarafotoxin S6bRat TissuesCompetition Binding vs 125I-ET-110-100-fold weaker than ET-1 nih.gov

In Vitro and Ex Vivo Organ System Perfusion Techniques

In vitro and ex vivo organ system perfusion techniques are powerful methods for studying the physiological and pharmacological effects of substances on intact organs in a controlled environment. These techniques allow for the investigation of complex integrated responses that cannot be observed in isolated cell cultures. Sarafotoxin S6b has been utilized in such systems to characterize its effects on various organs, particularly those of the cardiovascular system.

In isolated perfused heart preparations, Sarafotoxin S6b has been shown to induce potent positive inotropic and negative chronotropic effects, as well as coronary vasospasm nih.gov. These studies have been instrumental in understanding the direct cardiac effects of endothelin receptor activation. Similarly, in isolated perfused mesenteric vascular beds, Sarafotoxin S6b produces significant vasoconstriction, providing a model to study its impact on peripheral resistance vessels nih.gov.

Ex vivo lung perfusion (EVLP) systems, while more commonly used in the context of transplantation research, also offer a platform to investigate the effects of compounds on pulmonary vasculature and airways. The potent vasoconstrictive and bronchoconstrictive actions of the endothelin/sarafotoxin family make them relevant subjects for study in such models.

The critical finding from studies involving synthetic analogues of Sarafotoxin S6b with altered disulfide bridges is that the native covalent structure is paramount for its potent biological effects in these organ systems. An analogue with an altered disulfide bond arrangement (type B) was found to be approximately 100 times less potent in producing coronary vasospasm in a rat Langendorff heart preparation compared to the native (type A) conformation nih.gov. This underscores that the reduced, linear form of Sarafotoxin S6b would be expected to have negligible activity in these complex organ systems.

Advanced Spectroscopic Methods for Structure-Function Correlates

Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable for elucidating the three-dimensional structure of peptides like Sarafotoxin S6b. This structural information is fundamental to understanding the relationship between the molecule's conformation and its biological function.

NMR spectroscopy has been employed to determine the solution structure of Sarafotoxin S6b. These studies have revealed that in aqueous solution, Sarafotoxin S6b adopts a well-defined conformation, including a helical region, which is stabilized by its two disulfide bonds nih.gov. This defined tertiary structure is crucial for its ability to bind to endothelin receptors with high affinity.

More recently, X-ray crystallography has provided an even more detailed picture of the interaction between Sarafotoxin S6b and its receptor. The crystal structure of the human ETB receptor in complex with Sarafotoxin S6b has been solved, revealing the precise molecular interactions at the binding interface. This structural data clarifies how Sarafotoxin S6b docks into the receptor and provides a basis for understanding its mechanism of action at an atomic level.

These spectroscopic studies have confirmed the critical role of the disulfide bonds in maintaining the rigid, folded structure of Sarafotoxin S6b. The proper spatial arrangement of the amino acid residues, dictated by these covalent linkages, is essential for the peptide's ability to fit into the binding pocket of the endothelin receptors. Any disruption of these bonds, as in the "reduced" form, would lead to a loss of this defined three-dimensional structure and, consequently, a loss of biological activity.

Genetic and Molecular Biology Approaches for Receptor Expression and Mutagenesis Studies

Genetic and molecular biology approaches are central to the detailed investigation of ligand-receptor interactions. These techniques allow for the expression of receptors in controlled cellular systems and the targeted mutation of specific amino acid residues in either the ligand or the receptor to probe their roles in binding and signaling.

High-level expression of endothelin receptors in recombinant cell systems (e.g., mammalian cell lines or insect cells) is often a prerequisite for detailed pharmacological characterization and structural studies like X-ray crystallography. These systems provide a high concentration of the receptor, facilitating binding assays and purification for structural analysis.

Site-directed mutagenesis is a powerful tool used in conjunction with Sarafotoxin S6b to identify the key residues involved in their interaction. By systematically replacing amino acids in the endothelin receptor and observing the resultant changes in Sarafotoxin S6b binding affinity or signaling, researchers can map the binding pocket and identify critical contact points. Conversely, the synthesis of Sarafotoxin S6b analogues with specific amino acid substitutions allows for the determination of which parts of the peptide are essential for receptor recognition and activation nih.gov.

Crucially, studies involving the synthesis of Sarafotoxin S6b analogues with different disulfide bond connectivities have definitively shown the importance of the native Cys1-Cys15 and Cys3-Cys11 bridging pattern nih.govnih.gov. An analogue with Cys1-Cys11 and Cys3-Cys15 disulfide bonds was found to be inactive nih.gov. These findings, which rely on molecular biology and peptide synthesis techniques, provide unequivocal evidence that the specific, oxidized three-dimensional structure is a prerequisite for the pharmacological activity of Sarafotoxin S6b. Therefore, the reduced form of the peptide would not be a useful probe in such mutagenesis studies, as it lacks the fundamental structural integrity required for receptor interaction.

Evolutionary Biology of the Sarafotoxin/endothelin Superfamily

Phylogenetic Relationship and Common Ancestry with Mammalian Endothelins

Sarafotoxins and endothelins are considered to be part of a homogenous superfamily of vasoconstrictor isopeptides. wikipedia.org Phylogenetic analyses based on protein and nucleic acid sequences have robustly established a shared ancestry between the sarafotoxin and endothelin gene families. nih.govnih.gov It is hypothesized that an ancestral gene, present before the divergence of reptiles and mammals, gave rise to both lineages. nih.gov The evolutionary trajectory suggests that the sarafotoxins, found in the venom of snakes from the genus Atractaspis, represent a lineage that diverged from the ancestral gene prior to the gene duplication events that led to the diversification of the endothelin family in vertebrates. nih.govnih.govtau.ac.il

The high degree of sequence homology between sarafotoxins and endothelins is a primary indicator of their common origin. researchgate.net Both are 21-amino acid peptides characterized by a conserved pattern of four cysteine residues that form two intramolecular disulfide bonds, creating a distinct three-dimensional structure essential for their biological activity. wikipedia.orgresearchgate.net The precursor structures of both sarafotoxins and endothelins also show similarities, further supporting a shared evolutionary history. taylorfrancis.com The presence of endothelin-like peptides in various vertebrate classes suggests that the ancestral molecule played a fundamental physiological role, which was later repurposed as a toxin in the evolutionary lineage leading to Atractaspis snakes. nih.govnih.gov

Gene Duplication Events and Diversification of Peptide Forms

The diversity of the endothelin family in vertebrates is a direct consequence of gene duplication events. nih.govnih.gov The evolutionary history of the endothelin system is marked by significant expansions, including two rounds of whole-genome duplication in the early stages of vertebrate evolution. nih.govoup.com These large-scale duplication events are believed to have generated the multiple endothelin genes found in vertebrates today. nih.gov

Phylogenetic reconstruction indicates that the endothelin gene family evolved from an ancestral gene that first underwent an exon duplication, followed by two separate gene duplication events. nih.govnih.gov This process gave rise to the three distinct endothelin isopeptides in mammals: ET-1, ET-2, and ET-3, each encoded by a separate gene. researchgate.netpnas.org In contrast, the sarafotoxin lineage appears to have diverged from the ancestral gene before these duplication events occurred. nih.govnih.gov

This diversification through gene duplication allowed for the evolution of distinct physiological roles for each endothelin isopeptide. While all endothelins can induce vasoconstriction, they exhibit different affinities for the two main endothelin receptor subtypes (ETA and ETB), leading to varied physiological effects. wikipedia.orgnih.gov The diversification of peptide forms within the sarafotoxin family, such as SRTX-a, SRTX-b, and SRTX-c, likely arose from more recent gene duplications and subsequent mutations within the snake venom gland, leading to variations in their amino acid sequences and toxic potencies. wikipedia.org The discovery of "long-sarafotoxins," which are longer than the classical 21-amino acid peptides, further illustrates the ongoing diversification of this peptide family within snake venoms. ovid.com

Peptide Family Key Evolutionary Events Resulting Diversity
Endothelins Two rounds of whole-genome duplication in early vertebrates.Three distinct isopeptides in mammals (ET-1, ET-2, ET-3) with differential receptor affinities and physiological roles. nih.govnih.govpnas.org
Sarafotoxins Divergence from the ancestral gene before the endothelin gene duplications. Subsequent gene duplications within the snake lineage.Multiple isoforms (e.g., SRTX-a, SRTX-b, SRTX-c) with varying toxicities. nih.govwikipedia.org

Evolutionary Conservation of Receptor Binding Sites and Functional Motifs

The potent biological effects of both sarafotoxins and endothelins are mediated through their interaction with endothelin receptors, a class of G protein-coupled receptors. wikipedia.orgnih.gov The fact that these peptides, from vastly different animal classes, can bind to the same receptors underscores the remarkable evolutionary conservation of their key structural and functional motifs. nih.govuq.edu.au

The most critical conserved feature is the three-dimensional structure, stabilized by two disulfide bonds that link cysteine residues at positions 1-15 and 3-11. researchgate.net This rigid structure is essential for high-affinity receptor binding, and any disruption of these bonds leads to a significant loss of biological activity. researchgate.netnih.gov

The C-terminal hydrophobic tail of both sarafotoxins and endothelins is another highly conserved and crucial functional motif. wikipedia.orgnih.gov Specifically, the C-terminal tryptophan residue (Trp-21) is considered critical for high-affinity binding to both ETA and ETB receptors. wikipedia.orgnih.gov Structure-activity relationship studies have demonstrated that the C-terminal hexapeptide of endothelins retains some biological activity, highlighting the importance of this region. nih.gov

While the C-terminus is highly conserved, variations in the N-terminal region of the peptides are responsible for the differing receptor selectivities observed among the various isopeptides. wikipedia.org For instance, the higher affinity of ET-1 and ET-2 for the ETA receptor, compared to ET-3 and some sarafotoxins, is attributed to differences in their N-terminal amino acid sequences. wikipedia.org Additionally, studies have pointed to the importance of residues such as Serine-4, Serine-5, and Lysine-9 for receptor binding activity. nih.gov The independent accumulation of identical amino acid replacements at position 2 in several lineages of the superfamily further supports the crucial role of this residue in the peptides' activity. nih.govnih.gov

The conservation of these critical binding motifs suggests a co-evolutionary relationship between the ligands and their receptors. nih.gov This has allowed sarafotoxins to retain their ability to potently interact with mammalian endothelin receptors, leading to their profound physiological effects.

Conserved Feature Location/Residues Functional Importance
Disulfide Bridges Cys1-Cys15, Cys3-Cys11Maintains the rigid three-dimensional structure necessary for receptor binding. researchgate.net
C-terminal Tail Hydrophobic residues, particularly Trp-21Essential for high-affinity binding to both ETA and ETB receptors. wikipedia.orgnih.govnih.gov
Key Amino Acids Ser4, Ser5, Lys9Important for receptor binding activity. nih.gov
N-terminal Region Variable among isopeptidesContributes to differential receptor selectivity. wikipedia.org

Future Directions and Unresolved Questions in Sarafotoxin S 6b Research

Elucidation of Additional Intracellular Signaling Pathways

The primary signaling mechanism for endothelin receptors upon activation by ligands like Sarafotoxin S 6b involves the activation of G-proteins, leading to the hydrolysis of phosphoinositides and an increase in intracellular calcium. wikipedia.orgnih.gov This pathway is central to the vasoconstrictor effects of Sarafotoxin S 6b. wikipedia.orgnih.gov However, the full spectrum of intracellular signaling events is likely more complex.

Unresolved questions in this area include:

G-Protein Coupling Specificity: While ETB receptors are known to couple to Gq and Gi, and ETA receptors to Gq and Gs, the precise G-protein coupling profile for Sarafotoxin S 6b at these receptors, and potentially at novel receptor subtypes, requires further investigation. 7tmantibodies.com

Alternative Signaling Cascades: Research is needed to explore whether Sarafotoxin S 6b binding can trigger other signaling pathways, such as those involving receptor tyrosine kinases, MAP kinases, or Rho kinases, independently of or in conjunction with G-protein activation.

Biased Agonism: Investigating whether Sarafotoxin S 6b or its analogues can act as biased agonists, preferentially activating certain signaling pathways over others at the same receptor, could lead to the development of more specific therapeutic agents.

A more complete understanding of the intracellular signaling landscape will provide a more nuanced picture of how Sarafotoxin S 6b exerts its biological effects.

Development of Highly Selective Receptor Ligands and Antagonists Based on Sarafotoxin S 6b Structure

The unique structure of Sarafotoxin S 6b, with its two disulfide bridges, provides a valuable scaffold for the design of novel, highly selective endothelin receptor ligands. nih.gov Structure-activity relationship studies have already identified key amino acid residues that are crucial for its binding and activity. nih.govnih.gov For example, the hydrophobic C-terminal tail and the intramolecular disulfide bridges are essential for binding activity. nih.gov Furthermore, substitutions at specific positions, such as the replacement of Lys9 with Glu9, can dramatically reduce biological activity. nih.gov

Future efforts in this domain will likely involve:

Rational Drug Design: Utilizing the known three-dimensional structure of the Sarafotoxin S 6b-ETB receptor complex to computationally design modifications to the peptide that enhance its selectivity for specific receptor subtypes. researchgate.netnih.gov

Peptide Analogue Synthesis: Chemically synthesizing a library of Sarafotoxin S 6b analogues with targeted amino acid substitutions to probe the structural requirements for receptor binding and activation.

Development of Antagonists: Modifying the Sarafotoxin S 6b structure to create potent and selective antagonists that can block the actions of endogenous endothelins, which could have therapeutic applications in diseases characterized by excessive vasoconstriction. pharmaceutical-networking.com

The development of such highly selective ligands is crucial for dissecting the physiological roles of different endothelin receptor subtypes and for creating more targeted therapies with fewer side effects.

Advanced Structural Studies of Receptor-Ligand Complexes

The recent determination of the crystal structure of the human ETB receptor in complex with Sarafotoxin S 6b has provided unprecedented insight into the molecular interactions that govern ligand binding. researchgate.netnih.gov This structural information reveals both similarities and differences in how endothelins and sarafotoxins engage the receptor. researchgate.netnih.gov

Despite this breakthrough, further structural studies are needed to:

Elucidate ETA Receptor Binding: Determine the high-resolution structure of Sarafotoxin S 6b bound to the ETA receptor to understand the molecular basis of its dual receptor affinity and to guide the design of ETA-selective ligands.

Capture Active State Conformations: Utilize techniques like cryo-electron microscopy (cryo-EM) to visualize the structure of the Sarafotoxin S 6b-receptor complex in its active, G-protein-bound state. This would provide a more complete picture of the conformational changes that lead to signal transduction.

Investigate Analogue Binding: Determine the structures of various Sarafotoxin S 6b analogues in complex with endothelin receptors to understand how specific amino acid substitutions alter binding affinity and selectivity.

These advanced structural studies will be instrumental in refining our understanding of endothelin receptor activation and in facilitating the structure-based design of novel therapeutic agents.

Exploring the Full Spectrum of Biological Activities Beyond Cardiovascular Systems (in controlled experimental settings)

While the cardiovascular effects of Sarafotoxin S 6b are well-documented, its actions in other physiological systems are less understood. nih.govnih.gov Endothelin receptors are widely expressed throughout the body, including in the central nervous system and in various tumors, suggesting that Sarafotoxin S 6b may have a broader range of biological activities. 7tmantibodies.compharmaceutical-networking.com

Future research should explore:

Neurological Effects: Investigating the effects of Sarafotoxin S 6b on neuronal function, given the presence of endothelin receptors in the brain. wikipedia.org

Role in Cancer Biology: Exploring the potential for modified, non-toxic versions of Sarafotoxin S 6b to act as inhibitors of matrix metalloproteinases, which are involved in tumor cell metastasis. wikipedia.org

Renal and Respiratory Functions: Systematically characterizing the effects of Sarafotoxin S 6b on kidney function and airway smooth muscle, areas where endothelins are known to play a regulatory role. wikipedia.orgpharmaceutical-networking.com

These investigations, conducted in controlled experimental settings, will be crucial for uncovering the full physiological and pathophysiological significance of the endothelin system and for identifying new potential therapeutic applications for Sarafotoxin S 6b-based compounds.

Q & A

Q. What receptors mediate the vascular effects of Sarafotoxin S6b (reduced), and how do they compare to endothelin-1 (ET-1)?

Sarafotoxin S6b acts as a non-selective endothelin receptor agonist, binding both ET-A and ET-B receptors. However, its potency and receptor subtype interactions differ from ET-1. For example, in human coronary arteries, ET-1 exhibits higher potency than Sarafotoxin S6b, but Sarafotoxin S6b shows greater sensitivity to ET-A antagonists like BQ-123 (pKB = 7.86 vs. 5.75 for ET-1) . This suggests Sarafotoxin S6b may activate distinct ET-A receptor subtypes or signaling pathways compared to ET-1.

Q. What experimental methodologies are recommended for studying Sarafotoxin S6b-induced contractions in vascular tissues?

Standard protocols involve using endothelium-denuded vascular rings or strips to isolate smooth muscle responses. Pre-contraction with 100 μM K⁺ is often used to establish baseline tension. Concentration-response curves should be validated with selective antagonists (e.g., BQ-123 for ET-A, BQ-788 for ET-B) and compared to ET-1 to assess receptor specificity. Tissue preparation (rings vs. strips) significantly impacts agonist potency and antagonist efficacy, requiring careful standardization .

Q. How does Sarafotoxin S6b differ pharmacologically from other endothelin isoforms?

Sarafotoxin S6b shares structural homology with ET-3 but induces stronger vasoconstriction in tissues like the rat vas deferens. Unlike ET-1, Sarafotoxin S6b’s effects are less dependent on endothelial conversion pathways (e.g., phosphoramidon-sensitive enzymes), making it useful for studying direct smooth muscle receptor activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in antagonist potency values (e.g., BQ-123) between Sarafotoxin S6b and ET-1 studies?

Discrepancies in pKB values for antagonists like BQ-123 (e.g., 7.86 for Sarafotoxin S6b vs. 5.75 for ET-1 in coronary arteries) may arise from tissue-specific receptor subtypes or experimental conditions. To address this:

  • Compare results across multiple tissue types (e.g., coronary arteries vs. bronchial smooth muscle).
  • Use subtype-selective antagonists (e.g., FR139317 for ET-A) to dissect receptor contributions .
  • Replicate studies in endothelium-intact vs. denuded preparations to rule out confounding paracrine signaling .

Q. What strategies are effective for distinguishing ET-A receptor subtypes activated by Sarafotoxin S6b?

Advanced approaches include:

  • Functional assays : Compare Sarafotoxin S6b and ET-1 responses in tissues with known ET-A/ET-B receptor ratios (e.g., trachea vs. bronchus). Sarafotoxin S6b’s greater sensitivity to BQ-123 in bronchus suggests regional receptor heterogeneity .
  • Binding studies : Use radiolabeled ligands (e.g., [¹²⁵I]-ET-1) with competitive displacement by Sarafotoxin S6b in the presence of subtype-specific antagonists .
  • Genetic profiling : Quantify ET-A splice variant expression in target tissues using qPCR or RNA-seq .

Q. Why do Sarafotoxin S6b-induced contractions exhibit tissue-specific fading, and how can this be mitigated?

In coronary artery strips, Sarafotoxin S6b responses may fade due to receptor desensitization or feedback mechanisms. To stabilize contractions:

  • Optimize incubation times (e.g., 30-minute equilibration).
  • Use lower agonist concentrations to avoid maximal receptor occupancy.
  • Combine with phosphodiesterase inhibitors (e.g., phosphoramidon) to prevent endogenous ET-1 degradation, which may indirectly modulate responses .

Methodological Considerations

Q. How should researchers design experiments to account for Sarafotoxin S6b’s dual ET-A/ET-B activity?

  • Control groups : Include ET-B-selective agonists (e.g., sarafotoxin S6c) and antagonists (BQ-788) to isolate ET-A contributions.
  • Cross-validation : Compare results with ET-1, which has better-characterized receptor selectivity.
  • Data normalization : Express contractions as a percentage of K⁺-induced maximal response to control for tissue variability .

Q. What are the limitations of using Sarafotoxin S6b as a tool compound in autonomic neurotransmission studies?

In rat vas deferens, Sarafotoxin S6b potentiates twitch responses at low concentrations but inhibits them at higher doses, complicating dose-response interpretations. Researchers should:

  • Use narrow concentration ranges (e.g., 0.1–10 nM).
  • Combine with electrophysiological recordings to distinguish pre- vs. post-junctional effects .

Data Analysis and Interpretation

Q. How can conflicting results between in vitro and in vivo Sarafotoxin S6b studies be reconciled?

In vitro systems (e.g., isolated arteries) lack systemic regulators like circulating endothelin-converting enzymes. To bridge this gap:

  • Validate findings in perfused organ models or transgenic animals with tissue-specific receptor knockouts.
  • Measure local endothelin conversion rates using HPLC or mass spectrometry .

Q. What statistical approaches are recommended for analyzing Sarafotoxin S6b’s biphasic effects?

  • Nonlinear regression : Fit concentration-response curves to a two-site model to quantify high- and low-affinity components.
  • ANOVA with post hoc tests : Compare antagonist shifts (e.g., Schild analysis) across tissue types or experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.